molecular formula C9H10O2 B043997 4-Ethoxybenzaldehyde CAS No. 10031-82-0

4-Ethoxybenzaldehyde

Cat. No.: B043997
CAS No.: 10031-82-0
M. Wt: 150.17 g/mol
InChI Key: JRHHJNMASOIRDS-UHFFFAOYSA-N
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Description

Cymoxanil is a foliar fungicide with protective and curative action. It is known for its contact and local systemic activity, and it also inhibits sporulation. Cymoxanil is commonly used to control Peronosporales, especially Peronospora, Phytophthora, and Plasmopara species. It is often used in combination with protectant fungicides to improve residual activity on a range of crops, including vines, hops, potatoes, tomatoes, cucurbits, and lettuce .

Preparation Methods

Cymoxanil can be synthesized through various chemical routes. One common method involves the reaction of ethyl isocyanate with 2-cyano-2-methoxyiminoacetamide. The reaction conditions typically include the use of solvents such as acetonitrile or ethyl acetate and may require catalysts to facilitate the reaction. Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

Cymoxanil undergoes several types of chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

Anti-inflammatory Properties

4-Ethoxybenzaldehyde has been identified as an anti-inflammatory agent, particularly effective in suppressing prostaglandin E2, which plays a crucial role in inflammation and pain signaling. Research indicates that benzaldehyde-derived compounds can significantly reduce facial erythema, making them potential candidates for topical anti-inflammatory treatments .

Synthesis of Schiff Bases

This compound serves as a precursor for synthesizing Schiff bases, which are important in medicinal chemistry due to their diverse biological activities, including antimicrobial and anticancer properties. For instance, a novel Schiff base was synthesized from 2-aminopyridine and this compound, showcasing promising antibacterial activity against various pathogens .

Materials Science Applications

Nonlinear Optical Materials

Recent studies have highlighted the use of this compound in developing nonlinear optical (NLO) materials. A specific crystal formed from this compound, known as 4-Ethoxy Benzaldehyde–4'–N'–Methyl Stilbazolium Hexafluorophosphate (EMBSHP), exhibits strong two-photon absorption properties. This makes it suitable for applications in photonics, including frequency up-conversion lasing and multi-photon microscopy .

Case Study: EMBSHP Crystal

  • Synthesis Method : The EMBSHP crystal was synthesized through metathesis of the N-methyl stilbazolium iodide salt with sodium hexafluorophosphate.
  • Characterization Techniques : The crystal was characterized using single crystal X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), and thermal analysis.
  • Optical Properties : The optical absorption spectrum indicated excellent transparency in the range of 445 to 1100 nm, confirming its potential for laser applications.

Organic Synthesis Applications

In organic synthesis, this compound is utilized as an intermediate for various chemical reactions:

  • Aldol Reactions : It can participate in aldol condensation reactions to form larger carbon frameworks.
  • Condensation Reactions : Its reactivity allows it to form various derivatives through condensation with amines and other nucleophiles.

Mechanism of Action

Cymoxanil exerts its effects by disrupting RNA synthesis through the inhibition of dihydrofolate reductase (DHFR). This enzyme is crucial for the synthesis of nucleotides, which are the building blocks of RNA. By inhibiting DHFR, cymoxanil effectively halts the production of RNA, leading to the death of fungal cells. This mechanism involves the direct interaction of cymoxanil with the active site of DHFR, which has been confirmed through molecular docking assays and in vitro activity assays .

Comparison with Similar Compounds

Cymoxanil is often compared with other fungicides such as metalaxyl and mefenoxam. While metalaxyl and mefenoxam are also used to control fungal diseases, cymoxanil is unique in its ability to inhibit sporulation and its local systemic activity. Additionally, cymoxanil is less prone to resistance development compared to metalaxyl, making it a valuable tool in integrated pest management strategies. Similar compounds include:

Cymoxanil’s unique properties and effectiveness make it a crucial component in the management of fungal diseases in agriculture.

Biological Activity

4-Ethoxybenzaldehyde is an aromatic compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and relevant research findings, including case studies and data tables.

Chemical Structure and Synthesis

This compound, with the chemical formula C9H10O2C_9H_{10}O_2, features an ethoxy group (-OCH₂CH₃) attached to a benzaldehyde moiety. The synthesis typically involves the alkylation of phenol derivatives or the reaction of ethyl iodide with benzaldehyde under basic conditions.

Synthesis Example:
A common method involves the reaction of 4-hydroxybenzaldehyde with ethyl iodide in the presence of a base like potassium carbonate, yielding this compound in good yields.

Anticholinesterase Activity

Recent studies have highlighted the potential of this compound as a precursor for synthesizing thiosemicarbazone derivatives, which exhibit significant anticholinesterase activity. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's.

  • Study Findings:
    • A series of thiosemicarbazone derivatives synthesized from this compound were evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
    • Notable compounds showed IC50 values comparable to standard drugs like galantamine. For instance, one derivative demonstrated an IC50 of 110.19 μM against AChE, indicating potent inhibitory activity .
CompoundIC50 (μM)Enzyme Target
Galantamine104.5 ± 1.20AChE
Thiosemicarbazone Derivative110.19 ± 2.32AChE
Thiosemicarbazone Derivative156.8 ± 1.50BChE

Antiplasmodium Activity

Another area of research has focused on derivatives of this compound as potential antiplasmodium agents. A specific derivative, synthesized as part of a study on phenanthroline salts, exhibited promising antiplasmodium activity.

  • Research Outcomes:
    • The compound 1(4ethoxy3methoxybenzyl)1,10phenanthrolin 1 ium bromide1-(4-\text{ethoxy}-3-\text{methoxybenzyl})-1,10-\text{phenanthrolin 1 ium bromide} showed an IC50 value of 0.076 µM against Plasmodium falciparum, indicating strong antimalarial properties .

Study on Cholinesterase Inhibition

A detailed investigation into various thiosemicarbazone derivatives derived from this compound revealed their mechanism of action through molecular docking studies, which illustrated how these compounds interact with the active sites of cholinesterase enzymes.

  • Molecular Docking Results:
    • The binding affinities were calculated using computational methods, confirming that certain thiosemicarbazones can effectively inhibit AChE and BChE by fitting into their catalytic sites .

Q & A

Q. What are the key spectroscopic techniques for characterizing 4-Ethoxybenzaldehyde, and how are they interpreted?

Basic Research Question
Answer:
this compound is characterized using infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. Key spectral features include:

  • IR : A strong absorption band near 1680–1700 cm⁻¹ for the aldehyde (C=O) stretch. Additional peaks for aromatic C=C (1600–1450 cm⁻¹) and ethoxy C-O (1250–1050 cm⁻¹) are observed .
  • ¹H NMR : The aldehyde proton appears as a singlet near 9.9 ppm . Aromatic protons (two doublets at 7.8–7.9 ppm and 6.9–7.0 ppm ) and ethoxy group signals (quartet at 4.1–4.2 ppm , triplet at 1.4–1.5 ppm ) confirm the para-substitution pattern .
  • ¹³C NMR : The aldehyde carbon resonates near 190–192 ppm , aromatic carbons between 120–160 ppm , and ethoxy carbons at 63–64 ppm (CH₂) and 14–15 ppm (CH₃) .

Q. How can computational methods aid in understanding the vibrational dynamics and crystal packing of this compound?

Advanced Research Question
Answer:
Periodic density functional theory (DFT) simulations are critical for analyzing vibrational modes and crystal interactions when experimental data is limited. For this compound:

  • Vibrational Dynamics : DFT predicts low-wavenumber modes (< 500 cm⁻¹), such as methyl torsion in the ethoxy group and lattice vibrations, which correlate with inelastic neutron scattering (INS) spectra .
  • Crystal Packing : Computational models replicate intermolecular interactions (e.g., CH-π, hydrogen bonds) observed in X-ray structures of analogs like 4-methoxybenzaldehyde. These models guide hypotheses about molecular alignment and stability in the absence of experimental crystallographic data .

Q. What are the optimal reaction conditions for synthesizing Schiff bases from this compound?

Basic Research Question
Answer:
Schiff base synthesis involves condensing this compound with primary amines (e.g., 2-aminopyridine). Key methodological considerations:

  • Solvent System : Reflux in anhydrous ethanol yields 88.2% product, while ethanol-water (1:1) at room temperature reduces yield to 43.5% due to reduced solubility .
  • Reaction Time : Stirring for 2 hours under reflux maximizes imine (C=N) formation. Shorter durations (<1 hour) result in incomplete reactions .
  • Purification : Extract with dichloromethane, followed by recrystallization from ethanol, to isolate high-purity crystals (melting point: 95–97°C ) .

Q. How can contradictions in spectral data for this compound derivatives be resolved?

Advanced Research Question
Answer:
Contradictions arise from solvent effects, polymorphism, or overlapping signals. Resolution strategies include:

  • Cross-Validation : Use 2D NMR (COSY, HSQC) to confirm proton-carbon correlations and distinguish tautomers .
  • Computational Validation : Compare experimental IR/NMR with DFT-predicted spectra to identify misassignments (e.g., distinguishing aldehyde vs. ketone stretches) .
  • Crystallography : Resolve ambiguities in substituent positioning via single-crystal X-ray diffraction, leveraging software like SHELXL for refinement .

Q. What are the molecular formula and key physical properties of this compound?

Basic Research Question
Answer:

  • Molecular Formula : C₉H₁₀O₂
  • Molecular Weight : 150.18 g/mol
  • Boiling Point : 255°C
  • Melting Point : 13–14°C
  • Solubility : Miscible with organic solvents (ethanol, dichloromethane); low water solubility .

Q. What challenges arise in solvent-free synthesis of this compound derivatives, and how are they mitigated?

Advanced Research Question
Answer:

  • Challenges : Reduced reaction rates, side reactions (e.g., aldol condensation), and difficulty in isolating products.
  • Mitigation :
    • Catalysts : Use Lewis acids (e.g., ZnCl₂) to accelerate imine formation .
    • Microwave Assistance : Enhance reaction efficiency via controlled dielectric heating .
    • Green Solvents : Ethanol-water mixtures improve yields while minimizing environmental impact .

Properties

IUPAC Name

4-ethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-2-11-9-5-3-8(7-10)4-6-9/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRHHJNMASOIRDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7022251
Record name p-Ethoxybenzaldehyde
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Molecular Weight

150.17 g/mol
Source PubChem
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Physical Description

Liquid, colourless liquid with a sweet, floral, anise odour
Record name 4-Ethoxybenzaldehyde
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Boiling Point

249.00 to 250.00 °C. @ 760.00 mm Hg
Record name 4-Ethoxybenzaldehyde
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Solubility

slightly, poorly soluble in water, glycols, glycerol; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name 4-Ethoxybenzaldehyde
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Record name p-Ethoxybenzaldehyde
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Density

1.078-1.084
Record name p-Ethoxybenzaldehyde
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CAS No.

10031-82-0
Record name 4-Ethoxybenzaldehyde
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Record name p-Ethoxybenzaldehyde
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Record name 4-ETHOXYBENZALDEHYDE
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Record name Benzaldehyde, 4-ethoxy-
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Record name P-ETHOXYBENZALDEHYDE
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Record name 4-Ethoxybenzaldehyde
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Melting Point

13 - 14 °C
Record name 4-Ethoxybenzaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033970
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Ethoxybenzaldehyde
4-Ethoxybenzaldehyde
4-Ethoxybenzaldehyde
4-Ethoxybenzaldehyde
4-Ethoxybenzaldehyde
4-Ethoxybenzaldehyde

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